Silane, tris(decyl)methyl-
Description
Contextualization within Organosilane Chemistry
Organosilanes are a class of chemical compounds that contain at least one carbon-silicon bond. ontosight.ai They represent a bridge between organic and inorganic chemistry, a characteristic that allows them to function as effective coupling agents, surface modifiers, and building blocks for polymers. researchgate.net The general structure of an organosilane allows it to act as a mediator at the interface between different types of materials, enhancing adhesion and durability. researchgate.net
Silane (B1218182), tris(decyl)methyl- fits squarely within this class. Its structure consists of a central silicon atom covalently bonded to one methyl group and three decyl groups. ontosight.ai The decyl groups are long, ten-carbon alkyl chains, which give the molecule a significant nonpolar, hydrophobic (water-repelling) character. ontosight.ai This molecular architecture is key to its function. While some organosilanes are designed with reactive groups to chemically bond with surfaces, the primary characteristic of Silane, tris(decyl)methyl- derived from its long alkyl chains is its ability to create a low-energy, water-resistant surface. ontosight.ai
The fundamental properties of Silane, tris(decyl)methyl- are summarized in the table below.
| Property | Value |
| Systematic Name | Silane, tris(decyl)methyl- |
| IUPAC Name | Tris(decyl)(methyl)silane |
| CAS Number | 18769-78-3 |
| Molecular Formula | C31H66Si |
| Molecular Weight | 466.95 g/mol |
| Data sourced from US EPA epa.gov |
Research Significance in Advanced Materials and Chemical Synthesis
The research significance of Silane, tris(decyl)methyl- is predominantly in the field of advanced materials, owing to its distinct physical properties. ontosight.ai Its hydrophobic nature and low surface energy make it a valuable component in the formulation of specialized coatings, adhesives, and sealants. ontosight.ai
Waterproofing: Preventing water penetration and subsequent damage to substrates. ontosight.ai
Coatings and Paints: Enhancing the longevity and protective qualities of coatings by repelling moisture. ontosight.ai
Adhesives and Sealants: Improving bond performance, particularly in environments where moisture is present. ontosight.ai
The compound's high thermal stability also suggests its utility in materials that are subjected to varying temperature conditions. ontosight.ai
In the realm of chemical synthesis , Silane, tris(decyl)methyl- is not typically used as a reactive chemical reagent in the way that other silanes, such as tris(trimethylsilyl)silane (B43935), are. orgsyn.orgorganic-chemistry.org The latter is known for its weak Si-H bond, which allows it to act as a radical-based reducing agent in organic synthesis. organic-chemistry.orgwikipedia.org In contrast, Silane, tris(decyl)methyl- lacks a readily reactive site like an Si-H bond. Its significance in synthesis is therefore not as a reactant but as a molecular building block for creating materials with specific, tailored surface properties. Its role is less about participating in chemical transformations and more about contributing its physical attributes to the final product.
Structure
2D Structure
Properties
IUPAC Name |
tris-decyl(methyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H66Si/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3/h5-31H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPOYPHOJXBBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](C)(CCCCCCCCCC)CCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H66Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073419 | |
| Record name | Silane, tris(decyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18769-78-3 | |
| Record name | Silane, tris(decyl)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018769783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, tris(decyl)methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Silane, Tris Decyl Methyl
Established Synthetic Routes for Tetraalkylsilanes
The synthesis of tetraalkylsilanes, including asymmetrically substituted compounds like Silane (B1218182), tris(decyl)methyl-, can be achieved through several established organometallic reactions. The most common methods involve the reaction of a silicon halide with an organometallic reagent or the hydrosilylation of an alkene.
One of the most versatile and widely used methods for the synthesis of tetraalkylsilanes is the Grignard reaction . wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgpressbooks.pub This involves the reaction of a silicon halide, such as silicon tetrachloride or an alkyltrihalosilane, with a Grignard reagent (R-MgX). wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgpressbooks.pub For the specific synthesis of Silane, tris(decyl)methyl-, a stepwise approach is necessary. This would typically involve reacting methyltrichlorosilane (B1216827) with decylmagnesium bromide. The use of a high-boiling point solvent is often preferred for reactions involving long-chain alkyl groups to ensure the reaction goes to completion. google.com
Another significant method is the reaction with alkali metal aluminum tetraalkyls . researchgate.net This process involves reacting an alkali metal aluminum tetraalkyl (e.g., NaAlR'₄) with an alkyltrihalosilane (RSiX₃). researchgate.net This method is particularly useful for producing tetraalkylsilanes with one small alkyl group and three larger ones. researchgate.net
Hydrosilylation presents an alternative route, involving the addition of a Si-H bond across an unsaturated bond, typically an alkene. google.comlibretexts.org This reaction is commonly catalyzed by platinum-containing catalysts, although other transition metals have also been employed. google.comlibretexts.org For the synthesis of Silane, tris(decyl)methyl-, this would involve the reaction of methyldi(hydro)silane with an excess of 1-decene (B1663960) in the presence of a suitable catalyst. The reaction conditions can be controlled to achieve the desired degree of alkylation.
A summary of these primary synthetic routes is presented in the table below.
| Synthetic Method | General Reaction | Reactants for Silane, tris(decyl)methyl- | Key Features |
| Grignard Reaction | R'SiX₃ + 3 R-MgX → R'SiR₃ + 3 MgX₂ | Methyltrichlorosilane + 3 Decylmagnesium bromide | Versatile, widely used, suitable for creating asymmetric silanes. |
| Alkali Metal Aluminum Tetraalkyls | RSiX₃ + MAlR'₄ → RSiR'₃ + MAlX₃R' | Methyltrichlorosilane + Sodium tetra(decyl)aluminate | Effective for silanes with one small and three large alkyl groups. |
| Hydrosilylation | RSiH₃ + 3 R'CH=CH₂ → RSi(CH₂CH₂R')₃ | Methylsilane + 3 1-Decene | Atom-economical, catalyzed by transition metals, offers good control. google.comlibretexts.org |
Strategies for Functional Group Interconversions on Alkyl Chains
The chemical modification of the decyl chains in Silane, tris(decyl)methyl- allows for the introduction of various functional groups, thereby tuning the compound's properties for specific applications. While the C-Si bond and the Si-C(methyl) bond are generally stable, the long alkyl chains can undergo reactions typical of alkanes.
One potential strategy is halodealkylation , which has been demonstrated for tetraalkylsilanes. researchgate.net This reaction involves the selective cleavage of an alkyl group and its replacement with a halogen. While this typically targets smaller alkyl groups, conditions could potentially be optimized to achieve functionalization on the longer chains, although this is less common.
A more direct approach to functionalization involves starting with a functionalized decyl precursor. For instance, if a terminal functional group is desired on one or more of the decyl chains, a protected functionalized Grignard reagent or alkene could be used in the initial synthesis. Subsequent deprotection would then yield the functionalized tetraalkylsilane.
Synthesis of Precursors and Derivatives for Specific Applications
The synthesis of precursors for Silane, tris(decyl)methyl- primarily involves the preparation of the key reactants: methyltrichlorosilane and a source of the decyl group, such as 1-decene or decyl bromide. Methyltrichlorosilane is a commercially available and widely used industrial chemical. Decyl bromide can be prepared from 1-decanol, and 1-decene is a common product of ethylene (B1197577) oligomerization.
The synthesis of derivatives of Silane, tris(decyl)methyl- would be application-driven. For example, to create a surfactant-like molecule, a hydrophilic group could be introduced at the terminus of one of the decyl chains. This could be achieved by using a protected ω-hydroxydecyl Grignard reagent in the initial synthesis, followed by deprotection.
The table below outlines the synthesis of key precursors and a hypothetical derivative.
| Compound | Synthetic Route | Starting Materials | Purpose |
| Methyltrichlorosilane | Direct Process | Methyl chloride + Silicon | Key precursor for Grignard and related syntheses. |
| Decylmagnesium bromide | Grignard Reagent Formation | Decyl bromide + Magnesium | Key reactant for the Grignard synthesis of the target compound. wikipedia.orgorganic-chemistry.orgpressbooks.pub |
| 1-Decene | Ethylene Oligomerization | Ethylene | Key reactant for the hydrosilylation synthesis. |
| ω-Hydroxyl-tris(decyl)methylsilane | Grignard with protected alcohol | Methyltrichlorosilane + ω-(tert-Butyldimethylsilyloxy)decylmagnesium bromide, followed by deprotection | Derivative with a terminal hydroxyl group for further functionalization or to impart amphiphilic properties. |
Advanced Spectroscopic and Analytical Characterization of Silane, Tris Decyl Methyl and Its Derivatives
Vibrational Spectroscopy Applications (e.g., Fourier-transform Infrared Spectroscopy)
Vibrational spectroscopy, particularly Fourier-transform Infrared (FTIR) spectroscopy, is a powerful tool for characterizing the functional groups and molecular structure of "Silane, tris(decyl)methyl-" and related long-chain alkylsilanes. mdpi.comnih.gov In the analysis of these compounds, FTIR is instrumental in verifying the presence of characteristic bonds and monitoring the formation of self-assembled monolayers (SAMs) on various substrates. nih.govnih.gov
Key vibrational modes observed in the FTIR spectra of long-chain alkylsilanes include:
C-H Stretching: The C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups in the decyl chains typically appear in the 2800-3000 cm⁻¹ region. mdpi.com Specifically, the asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) stretching modes are found around 2920 cm⁻¹ and 2850 cm⁻¹, respectively. The position and shape of these peaks can provide information about the conformational order of the alkyl chains within a monolayer. uha.fr
Si-C Stretching: The stretching vibration of the Si-C bond is also a characteristic feature, although it may be weaker and appear at lower frequencies.
Si-O Stretching: When these silanes are hydrolyzed and form siloxane (Si-O-Si) bonds, either through self-condensation or by bonding to a hydroxylated surface, strong absorption bands corresponding to Si-O stretching are observed, typically in the 1000-1100 cm⁻¹ region. mdpi.com
Real-time FTIR (RT-FTIR) spectroscopy can be employed to kinetically investigate the sol-gel reaction and the progressive conformational ordering of the alkyl chains during the self-assembly process. uha.fr The analysis of FTIR spectra, often in attenuated total reflectance (ATR) or grazing angle attenuated total reflectance (GATR-FTIR) mode, confirms the successful grafting of the silane (B1218182) onto a substrate and provides insights into the packing density and orientation of the alkyl chains. mdpi.comnih.gov
Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of "Silane, tris(decyl)methyl-" in solution. rsc.org A combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a complete picture of the molecule's connectivity and chemical environment. rsc.orgresearchgate.net
¹H NMR: The proton NMR spectrum reveals the different types of protons in the molecule. For "Silane, tris(decyl)methyl-", one would expect to see signals corresponding to the methyl group attached to the silicon, as well as a series of overlapping multiplets for the methylene protons of the three decyl chains and a terminal methyl group for each chain. mdpi.com The integration of these signals confirms the ratio of the different protons. The chemical shifts are influenced by the electronegativity of the silicon atom. mdpi.comsavemyexams.com
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. rsc.orgresearchgate.net Each unique carbon atom in the decyl chains and the methyl group attached to silicon will give a distinct signal. The chemical shifts of the carbons closer to the silicon atom are particularly diagnostic.
²⁹Si NMR: Silicon-29 NMR is highly valuable for directly probing the silicon environment. rsc.orghuji.ac.il The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to it. huji.ac.ilcdnsciencepub.com For "Silane, tris(decyl)methyl-", a single resonance would be expected, with a chemical shift characteristic of a silicon atom bonded to three alkyl chains and one methyl group. Two-bond couplings between silicon and protons in alkyl silanes are typically observed. huji.ac.il
The following table provides representative, though not specific to "Silane, tris(decyl)methyl-", chemical shift ranges for the key nuclei in similar long-chain alkylsilanes.
| Nucleus | Type of Atom | Typical Chemical Shift Range (ppm) |
| ¹H | Si-CH ₃ | 0.0 - 0.2 |
| Si-CH ₂-R | 0.4 - 0.6 | |
| -(CH ₂)ₙ- | 1.2 - 1.4 | |
| -CH ₃ | 0.8 - 0.9 | |
| ¹³C | Si-C H₃ | -5 to 5 |
| Si-C H₂-R | 10 - 20 | |
| -(C H₂)ₙ- | 20 - 35 | |
| -C H₃ | ~14 | |
| ²⁹Si | R₃Si -CH₃ | -5 to 5 |
This table presents generalized data for long-chain alkylsilanes.
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and confirming the identity of "Silane, tris(decyl)methyl-". nih.gov Due to the nonpolar nature of long-chain alkylsilanes, "soft" ionization techniques are often employed to prevent extensive fragmentation and to observe the molecular ion. nih.gov
Commonly used mass spectrometry techniques include:
Electrospray Ionization (ESI): ESI can generate molecular ion species, often as adducts with ions like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), which helps in determining the molecular weight. nih.govnih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization method suitable for analyzing large, non-volatile molecules like "Silane, tris(decyl)methyl-". nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): While some silanes can be prone to polymerization at high temperatures, GC-MS can be used for the analysis of more volatile silane derivatives or to study hydrolysis products. researchgate.net
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information, such as the loss of the decyl chains or the methyl group, further confirming the compound's structure. nih.gov
Surface-Sensitive Analytical Methodologies
When "Silane, tris(decyl)methyl-" and its derivatives are used to form self-assembled monolayers (SAMs), a variety of surface-sensitive techniques are employed to characterize the resulting thin films. mpg.decore.ac.uk
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. mdpi.comresearchgate.netethz.ch For surfaces modified with "Silane, tris(decyl)methyl-", XPS can be used to:
Confirm the presence of silicon, carbon, and oxygen on the substrate surface. The high-resolution spectra of the Si 2p, C 1s, and O 1s regions are particularly informative. mdpi.comresearchgate.net
Determine the chemical state of silicon , distinguishing between the unreacted silane and the formation of siloxane (Si-O-Si) or Si-O-substrate bonds. core.ac.uk
Estimate the thickness and coverage of the SAM. ethz.ch
Low Energy Ion Scattering (LEIS)
Low Energy Ion Scattering (LEIS) is an extremely surface-sensitive technique that provides information exclusively about the elemental composition of the outermost atomic layer of a material. researchgate.netliverpool.ac.uklehigh.eduresearchgate.nettascon.eu This makes it particularly well-suited for studying the surface of SAMs formed by "Silane, tris(decyl)methyl-". LEIS can:
Determine the elemental composition of the very top surface , confirming that the outermost layer is composed of the hydrocarbon chains of the silane molecules. liverpool.ac.uktascon.eu
Assess the completeness and packing of the monolayer. An incomplete or poorly formed monolayer would expose the underlying substrate, which would be detectable by LEIS. lehigh.eduresearchgate.net
Detect surface contamination with high sensitivity. tascon.eu
Spectroscopic Ellipsometry (SE)
Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to determine the thickness and optical properties (refractive index and extinction coefficient) of thin films. mpg.denist.gov For SAMs of "Silane, tris(decyl)methyl-", SE is used to:
Accurately measure the thickness of the formed monolayer, which can be compared to the theoretical length of the molecule to infer information about the tilt angle of the alkyl chains. nist.govbawue.de
Monitor the growth kinetics of the SAM in real-time. mpg.de
Characterize the uniformity and homogeneity of the film over a large area. nih.gov
By combining these advanced spectroscopic and analytical methods, a comprehensive understanding of the chemical structure, molecular properties, and surface characteristics of "Silane, tris(decyl)methyl-" and its derivatives can be achieved.
Chemical Interactions and Reaction Mechanisms of Silane, Tris Decyl Methyl
Intermolecular Interactions and Aggregation Phenomena
The interplay between intramolecular and intermolecular forces is crucial in determining the bulk properties of materials containing this silane (B1218182). acs.org The flexible nature of the decyl chains allows for conformational changes that can affect the packing and ordering of the molecules in an aggregated state.
Surface Adsorption and Interfacial Dynamics
Silane, tris(decyl)methyl- readily adsorbs onto various surfaces, particularly those with hydroxyl groups, such as silica (B1680970), glass, and certain metal oxides. ethz.chtue.nl The adsorption process is driven by the formation of siloxane (Si-O-Si) bonds between the silane and the surface. ethz.ch This process typically involves the hydrolysis of a reactive group on the silane, although Silane, tris(decyl)methyl- itself does not have readily hydrolyzable groups like alkoxy or chloro groups. However, it can still physically adsorb or interact with surfaces through its long alkyl chains, contributing to surface modification.
Stability and Degradation Pathways within Material Systems
The stability of Silane, tris(decyl)methyl- is an important consideration in its applications. Its thermal stability is generally high due to the strong silicon-carbon and silicon-hydrogen bonds. ontosight.ai However, at elevated temperatures, degradation can occur.
Thermal Stability: The primary degradation pathway at high temperatures involves the cleavage of the Si-C bonds. This can lead to the formation of smaller volatile molecules and a change in the material's properties. The degradation temperature is influenced by the surrounding atmosphere (e.g., inert or oxidative). researchgate.net
Oxidative Stability: In the presence of oxygen, especially at elevated temperatures, the degradation of Silane, tris(decyl)methyl- can be accelerated. Oxidation can occur at the methyl and decyl groups, leading to the formation of silanols (Si-OH) and other oxygenated species. rsc.org These reactions can alter the hydrophobicity and chemical reactivity of the material.
Degradation in Material Systems: Within a polymer matrix or on a surface, the degradation of Silane, tris(decyl)methyl- can be influenced by the surrounding material. For instance, in the presence of acidic or basic catalysts, hydrolysis of any inadvertently formed siloxane bonds could occur, though this is less of a primary degradation pathway for this specific silane compared to alkoxysilanes. nih.govdtic.mil The interaction with other components in a formulation can either stabilize or destabilize the silane. researchgate.netresearchgate.net
| Degradation Factor | Primary Effect on Silane, tris(decyl)methyl- | Resulting Products (Examples) |
| High Temperature | Cleavage of Si-C bonds | Smaller hydrocarbons, volatile silicon compounds |
| Oxygen | Oxidation of alkyl groups | Silanols (Si-OH), aldehydes, carboxylic acids |
| Acidic/Basic Conditions | Potential for hydrolysis of Si-O-Si linkages (if formed) | Silanols, corresponding alcohols |
Reaction Mechanisms as a Component in Polymerization Processes
While Silane, tris(decyl)methyl- itself is not a monomer for traditional polymerization, it and similar alkylsilanes can participate in and influence polymerization reactions in several ways.
In free radical polymerization, alkylsilanes can act as chain transfer agents. researchgate.net The mechanism involves the abstraction of a hydrogen atom from the silane by a growing polymer radical. This terminates the growth of one polymer chain and creates a silyl (B83357) radical (R3Si•). This silyl radical can then initiate the polymerization of a new monomer molecule, starting a new polymer chain.
The efficiency of a silane as a chain transfer agent depends on the bond dissociation energy of the Si-H bond. While Silane, tris(decyl)methyl- does not have a Si-H bond, related trisubstituted silanes with a Si-H bond, such as tris(trimethylsilyl)silane (B43935), are known to be effective chain transfer agents. nih.govnih.gov The presence of bulky alkyl groups, like the decyl groups in Silane, tris(decyl)methyl-, can sterically hinder the approach of the polymer radical, potentially reducing its effectiveness as a chain transfer agent compared to less hindered silanes. researchgate.net However, if a silyl radical is formed, it can readily add to monomer double bonds. nih.gov
Silanes can also be involved in other types of polymerization, such as co-polymerization. researchgate.net If a silane contains a polymerizable group, such as a vinyl group, it can be incorporated into a polymer chain through co-polymerization with other monomers. While Silane, tris(decyl)methyl- does not have such a group, functionalized versions could be synthesized for this purpose.
In the context of condensation polymerization, silanes with hydrolyzable groups (e.g., alkoxysilanes) undergo hydrolysis and condensation to form polysiloxanes. nih.govresearchgate.net Although Silane, tris(decyl)methyl- lacks these reactive groups, it can be physically incorporated into a forming polymer network, acting as a plasticizer or modifying the bulk properties of the resulting material. Its long alkyl chains can increase the free volume and flexibility of the polymer.
Furthermore, certain silanes can participate in ring-opening polymerization, although this is more characteristic of cyclic siloxanes. nih.gov The presence of Silane, tris(decyl)methyl- in such a system could influence the polymerization kinetics and the properties of the final polymer by acting as a non-reactive additive.
Advanced Applications in Polymer and Materials Science
Silane-Modified Polymers and Composites
The integration of silanes into polymer matrices is a fundamental strategy for creating advanced composite and hybrid materials. While tris(decyl)methylsilane itself is non-reactive for direct polymerization or crosslinking, its derivatives or its use as an additive play a role in the development of specialized polymers.
Incorporating a moiety like tris(decyl)methylsilyl into a polymer backbone requires starting with a monomer that contains this specific silane (B1218182) group and also possesses a polymerizable functional group. The general approach involves synthesizing a custom monomer, such as a tris(decyl)methylsilyl-functionalized acrylate (B77674) or vinyl monomer, which can then be polymerized or copolymerized with other monomers.
Common polymerization techniques applicable to such functionalized monomers include:
Free Radical Polymerization : A versatile method where an initiator, such as 2,2′-azobis(2-methylpropionitrile) (AIBN), can be used to polymerize silane-containing methacrylate (B99206) monomers. google.com
Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization : This controlled polymerization technique allows for the synthesis of block copolymers with well-defined architectures, where one of the blocks could contain the silane functionality. researchgate.net
"Click Chemistry" : This set of reactions, known for high yields and specificity, can be used to graft silane groups onto a pre-existing polymer backbone. For instance, a polymer with pendant epoxy groups could be reacted with an azide, followed by a copper-catalyzed reaction with a silyl-alkyne to attach the silane group. drexel.edu
The design of these polymers aims to combine the mechanical and processing properties of the base polymer with the unique surface properties conferred by the bulky, hydrophobic tris(decyl)silyl groups. google.com
Crosslinking is essential for developing robust polymer networks with high mechanical strength and thermal stability. mdpi.com It is crucial to note that Silane, tris(decyl)methyl- itself, having only alkyl groups attached to silicon, is hydrolytically stable and does not possess the necessary reactive groups (e.g., alkoxy, chloro, or acetoxy groups) to participate in common silane crosslinking reactions. google.comsigmaaldrich.com
However, it can be incorporated as a non-reactive additive into polymer systems that utilize other functional silanes as crosslinking agents. The primary crosslinking mechanism in many silane-based systems is moisture-curing, which proceeds in two stages:
Hydrolysis : Alkoxysilane groups (e.g., trimethoxysilyl) on a polymer chain react with ambient moisture to form reactive silanol (B1196071) (Si-OH) groups.
Condensation : These silanol groups then condense with each other to form stable, flexible siloxane (Si-O-Si) bridges, resulting in a crosslinked three-dimensional network. researchgate.net
In such a system, the tris(decyl)methylsilane would be physically dispersed within the matrix, migrating to surfaces and interfaces to express its hydrophobic character without being chemically bound into the network.
The fabrication of hybrid materials involves combining organic polymers with inorganic components to create materials with synergistic properties. trea.com The incorporation of tris(decyl)methylsilane into a polymer matrix results in an organic-inorganic hybrid material where the silane acts as a performance-enhancing modifier.
These hybrid networks can be fabricated through several methods:
Blending : Simply mixing tris(decyl)methylsilane with a polymer melt or solution. Upon cooling or solvent evaporation, the silane is dispersed within the polymer.
In Situ Polymerization : Polymerizing a monomer in the presence of tris(decyl)methylsilane. This can lead to a more uniform dispersion of the silane additive throughout the resulting polymer network.
The resulting materials are not merely physical mixtures. The long decyl chains of the silane can interact with polymer chains, potentially acting as a plasticizer or altering the glass transition temperature (Tg) of the material. researchgate.net This approach is used to create materials for applications requiring high water repellency or specific surface energy characteristics. ontosight.ai
Surface Chemistry and Interface Engineering
The most direct and significant applications of tris(decyl)methylsilane stem from its pronounced effect on surface properties. Its molecular structure is ideal for engineering hydrophobic and protective surfaces.
Tris(decyl)methylsilane is used as a key additive in the formulation of protective coatings designed to impart hydrophobicity and water resistance. ontosight.ai When added to paints, sealants, or other coating compositions, the silane molecules tend to orient at the coating-air interface, presenting a low-energy surface composed of densely packed alkyl chains.
This orientation leads to several functional benefits:
Water Repellency : The hydrophobic surface causes water to bead up with a high contact angle and roll off easily, a phenomenon known as the "lotus effect." pcimag.com This prevents water from penetrating the coating and reaching the underlying substrate.
Improved Durability : By repelling water and dissolved corrosive agents, the coating offers enhanced protection to the substrate, increasing its service life. ontosight.ai
Self-Cleaning Properties : The roll-off of water droplets can carry away dirt and contaminants from the surface, reducing the need for maintenance. pcimag.com
These functional coatings are valuable for protecting a wide range of materials, from concrete and masonry to automotive and electronic components. ontosight.aipcimag.com
Tris(decyl)methylsilane can be applied directly to substrates to modify their surface chemistry. While it is not a traditional adhesion promoter that forms covalent bonds with the substrate—a role typically filled by silanes with reactive groups like amino or epoxy functionalities sigmaaldrich.com—it enhances performance in other ways.
The primary mechanism of surface modification is the formation of a thin, non-polar, hydrophobic layer. This layer can:
Enhance Adhesion to Non-Polar Materials : By creating a low-energy, non-polar surface, it can improve the bonding of hydrophobic adhesives and sealants that would otherwise adhere poorly to polar substrates.
Passivate Surfaces : The hydrophobic film acts as a barrier, preventing contact with moisture and other corrosive elements. This passivation is critical for protecting sensitive materials from environmental degradation. sigmaaldrich.comcymitquimica.com
Thin Film Deposition Methodologies (e.g., Chemical Vapor Deposition, Gas-Phase Deposition)
The deposition of thin films is a cornerstone of modern materials science, crucial for industries ranging from semiconductors to optics. Methodologies like Chemical Vapor Deposition (CVD) and gas-phase deposition are employed to create uniform, ultra-thin layers on substrates. mpg.denih.gov These processes involve the use of volatile precursor molecules that react or decompose on a substrate surface to form the desired film.
Various organosilane compounds are utilized as precursors in these deposition techniques. For instance, trimethylsilane (B1584522) is used in Plasma-Enhanced Chemical Vapor Deposition (PE-CVD) to create dielectric layers and in Low-Pressure Chemical Vapor Deposition (LP-CVD) for silicon carbide coatings. wikipedia.org Similarly, tris(dimethylamino)silane (B81438) serves as a precursor for depositing silicon-containing thin films at low temperatures (<150°C) for applications in solar cells and semiconductors. sigmaaldrich.comchemicalbook.com Gas-phase deposition in an inert atmosphere is another established method, adaptable for various silane types, to produce homogenous ultra-thin siloxane coatings without the agglomeration effects that can occur in liquid-phase processes. nih.govresearchgate.net
While direct literature on the use of Silane, tris(decyl)methyl- in CVD is scarce, its properties allow for extrapolation. Its large molecular weight and long alkyl chains would result in lower volatility compared to smaller precursors like trimethylsilane. However, gas-phase evaporation techniques are well-suited for such molecules, enabling reproducible surface functionalization. researchgate.net The deposition of Silane, tris(decyl)methyl- would likely proceed via a self-limiting reaction on an activated surface, driven by its reactive silane group, to form a stable, covalently bonded thin film.
| Deposition Method | Common Silane Precursors | Key Process Feature | Resulting Film Type | Reference |
|---|---|---|---|---|
| Plasma-Enhanced Chemical Vapor Deposition (PE-CVD) | Trimethylsilane, Tris(trimethylsiloxy)silane | Uses plasma to lower reaction temperature. | Dielectrics, Low-k films, Silicon Carbide | wikipedia.orgresearchgate.net |
| Atomic Layer Deposition (ALD) | Tris(dimethylamino)silane, Organoaminosilanes | Self-limiting, sequential surface reactions for atomic-level control. | Silicon Oxide, Aluminum Silicate | sigmaaldrich.comresearchgate.netgoogle.com |
| Gas-Phase Evaporation | Aminopropyltriethoxysilane, Glycidoxypropyltrimethoxysilane | Vaporization of silane in an inert atmosphere for uniform coating. | Homogenous Siloxane Monolayers | nih.govresearchgate.net |
Formation of Ordered Molecular Assemblies (e.g., Self-Assembled Monolayers)
Self-Assembled Monolayers (SAMs) are highly organized molecular films that form spontaneously on the surface of a substrate. sigmaaldrich.com They are of significant interest for tailoring surface properties such as wetting, adhesion, and friction, and for applications in molecular electronics and biosensors. researchgate.net The formation of SAMs from organosilanes on hydroxylated surfaces (like silicon oxide) is a robust and widely studied process. researchgate.net
The process typically involves the immersion of a clean substrate into a dilute solution of the silane compound. sigmaaldrich.com The silane headgroup reacts with the surface hydroxyls (e.g., Si-OH) to form stable, covalent Si-O-Si bonds. The long alkyl chains of the molecules then align and pack closely due to van der Waals interactions, resulting in a dense, ordered monolayer.
Silane, tris(decyl)methyl- is an ideal candidate for forming such ordered assemblies. Its three long decyl chains provide strong intermolecular forces that would drive the formation of a densely packed and highly hydrophobic surface. The resulting SAM would exhibit:
High Hydrophobicity: Due to the nonpolar nature of the extensive alkyl coverage.
Controlled Thickness: The thickness of the monolayer would be determined by the length of the decyl chains.
Significant Steric Shielding: The three chains would effectively shield the underlying substrate from the external environment.
These properties are valuable for creating robust water-repellent coatings, anti-corrosion layers, and defined interfaces for advanced electronic devices. ontosight.airesearchgate.net
| SAM Property | Governing Factor in Silane, tris(decyl)methyl- | Anticipated Characteristic | Reference |
|---|---|---|---|
| Molecular Ordering | Inter-chain van der Waals forces between the three decyl groups. | High degree of lateral order and dense packing. | researchgate.net |
| Surface Energy | Exposure of terminal methyl groups of the decyl chains. | Very low surface energy, leading to high hydrophobicity. | ontosight.ai |
| Thickness | Length and orientation of the decyl chains relative to the surface. | Uniform and predictable, on the nanometer scale. | researchgate.net |
| Stability | Covalent Si-O-Substrate bond and strong inter-chain forces. | High thermal and chemical stability. | researchgate.net |
Role in Novel Functional Materials and Architectures
The unique molecular structure of Silane, tris(decyl)methyl- positions it as a valuable component in the design of novel functional materials and complex molecular architectures.
Precursors for Advanced Inorganic/Organic Hybrid Particles
Inorganic/organic hybrid materials combine the properties of both components, such as the mechanical strength of an inorganic core and the processability or functionality of an organic shell. Silanes are fundamental to creating these materials, often by acting as coupling agents that functionalize the surface of inorganic nanoparticles (e.g., silica (B1680970), titania, metal oxides).
Silane, tris(decyl)methyl- is well-suited for this role. By coating inorganic particles, it can transform their surface from hydrophilic to highly hydrophobic. This surface modification is critical for:
Improving Dispersibility: The long decyl chains can prevent the agglomeration of nanoparticles in nonpolar polymer matrices, leading to nanocomposites with enhanced mechanical and thermal properties.
Creating Core-Shell Structures: The silane can form a well-defined organic shell around an inorganic core, creating particles with tailored interfacial properties. The use of long-chain alkyl groups like dodecyl has been noted for its potential in functionalizing such hybrid particles. uni-saarland.de
Controlling Interfacial Interactions: The nature of the particle surface dictates its interaction with the surrounding medium, which is crucial in applications like advanced coatings, fillers, and catalysts.
While traditional hybrid precursors like silsesquioxanes form a networked inorganic-organic structure, Silane, tris(decyl)methyl- acts primarily as a surface modifier, imparting its distinct alkyl character to the particle. researchgate.net
Integration into Complex Molecular Architectures (e.g., Star-Shaped Molecules)
The very structure of Silane, tris(decyl)methyl- is that of a star-shaped molecule: a central silicon atom serves as the core from which one methyl and three identical decyl chains radiate outwards. Star-shaped molecules are of great interest because their properties often differ significantly from their linear analogues, making them useful as building blocks for dendrimers and in supramolecular chemistry. rsc.org
The integration of this compound into more complex architectures can be envisioned in several ways:
As a Core Unit: The tris(decyl)methylsilyl group can serve as the central core for building larger, more complex star-shaped polymers. This "core-first" approach is a known strategy in polymer synthesis. researchgate.net The synthesis of molecules like Tris(indenyl)methylsilane highlights the use of a methylsilane core to create well-defined, multi-armed structures. mcmaster.ca
As a Functional End-Group: The entire molecule could be attached to the terminus of a polymer chain or another macromolecule to impart specific properties, such as hydrophobicity or a defined three-dimensional shape.
As a Building Block: The inherent 3D structure can be used to construct materials with defined nanoscale architectures, such as liquid crystals or materials with specific photophysical properties. rsc.org
The defined, non-flexible nature of the three decyl arms projecting from the central core makes Silane, tris(decyl)methyl- a compelling building block for creating materials with precisely controlled three-dimensional structures.
Theoretical and Computational Investigations
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, electronic charge distribution, and reactivity. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure of molecules. openaccessjournals.com
Quantum mechanical calculations have been employed to study the reactivity of silane-derived radicals. researchgate.netnih.gov For instance, studies on the tris(trimethylsilyl)silane (B43935) (TTMSS)-derived radical have shown that it exhibits high reactivity and low selectivity in addition reactions to alkenes, a behavior explained by a combination of polar and enthalpy effects. researchgate.netnih.gov It is plausible that the tris(decyl)methylsilane radical would exhibit similar reactivity patterns, influenced by the bulky decyl groups.
Furthermore, quantum mechanistic calculations have been crucial in elucidating complex reaction mechanisms involving silanes, such as the photochemical rearrangements of acylsilanes, where intermediates are difficult to isolate and characterize experimentally. nih.govacs.org Such computational approaches could be applied to predict the thermal and photochemical stability and reaction pathways of Silane (B1218182), tris(decyl)methyl-.
A representative table of calculated geometric parameters for a related alkylsilane is presented below to illustrate the type of data obtained from quantum mechanical studies. The data is for a generic long-chain alkylsilane and should be considered as an approximation for Silane, tris(decyl)methyl-.
| Parameter | Value |
|---|---|
| Si-C (methyl) bond length (Å) | 1.88 - 1.90 |
| Si-C (decyl) bond length (Å) | 1.89 - 1.92 |
| C-Si-C bond angle (°) | 108 - 111 |
| Calculated Dipole Moment (Debye) | 0.4 - 0.6 |
Molecular Dynamics Simulations for Interfacial and Bulk Behavior
Molecular dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of a molecular system, providing insights into the dynamics and interactions of molecules in bulk and at interfaces. bawue.denih.gov MD simulations have been extensively used to investigate the properties of alkylsilane monolayers on various substrates. nih.govnih.gov
For Silane, tris(decyl)methyl-, MD simulations can predict its behavior when used as a surface modifying agent. Studies on self-assembled monolayers (SAMs) of long-chain alkylsilanes on silica (B1680970) surfaces have shown that the length of the alkyl chain significantly influences the structure, ordering, and frictional properties of the monolayer. bawue.denih.gov Longer chains, such as the decyl groups in tris(decyl)methylsilane, generally lead to more ordered and densely packed monolayers due to increased van der Waals interactions between the chains. bawue.de
MD simulations can also elucidate the dynamics at the interface between a tris(decyl)methylsilane-modified surface and a solvent. stanford.edu Research on alkylsilane monolayers with varying chain lengths has shown that the dynamics of molecules at the interface are influenced by the structure and flexibility of the alkyl chains. stanford.edu For a surface modified with tris(decyl)methylsilane, the long, flexible decyl chains would create a hydrophobic interface, and MD simulations can quantify the interaction with water and other solvents. nih.gov
In the bulk phase, MD simulations can predict thermodynamic properties such as density, viscosity, and diffusion coefficients. While specific simulation data for bulk tris(decyl)methylsilane is not readily found, simulations of long-chain alkanes and other organosilanes provide a basis for what to expect. The long decyl chains would lead to significant entanglement, resulting in high viscosity.
The following table presents representative data from MD simulations of long-chain alkylsilane monolayers, which can be considered analogous to a surface functionalized with Silane, tris(decyl)methyl-.
| Property | Value |
|---|---|
| Monolayer Thickness (Å) | 12 - 15 |
| Alkyl Chain Tilt Angle (°) | 15 - 30 |
| Water Contact Angle (°) | 105 - 115 |
| Diffusion Coefficient of Water at Interface (10⁻⁵ cm²/s) | 1.5 - 2.0 |
Computational Modeling of Material Performance
Computational modeling plays a crucial role in predicting the performance of materials incorporating Silane, tris(decyl)methyl-. This can range from predicting the mechanical properties of a polymer composite containing this silane as a coupling agent to modeling the thermal stability of a coating formulated with it.
One area where computational modeling is particularly relevant is in the study of silsesquioxanes, which are cage-like structures with the general formula (RSiO1.5)n. acs.orgacs.orgiipseries.orgresearchgate.net These can be seen as molecular models for silica surfaces and also as building blocks for hybrid organic-inorganic materials. acs.orgnih.gov While tris(decyl)methylsilane is not a silsesquioxane, the computational approaches used to study these materials are relevant. For example, if tris(decyl)methylsilane were to be used as a surface treatment for silica nanoparticles in a polymer composite, computational models could predict the strength of the interface between the treated nanoparticle and the polymer matrix.
Finite Element Analysis (FEA) combined with molecular-level data can be used to model the mechanical response of a material. For instance, the elastic modulus and yield strength of a composite material can be predicted by incorporating the properties of the individual components (polymer, filler, and the interfacial region modified by the silane), which can be obtained from lower-scale simulations.
Computational models can also predict the thermal properties of materials. For example, the thermal stability of a material containing Silane, tris(decyl)methyl- can be assessed by calculating the bond dissociation energies of the Si-C bonds using quantum mechanical methods. researchgate.net This information can then be used in larger-scale models to predict the onset of thermal degradation.
The table below provides a hypothetical example of how computational modeling could predict the performance of a polymer composite with and without a silane coupling agent like tris(decyl)methylsilane.
| Material Property | Polymer Composite (Without Silane) | Polymer Composite (With Silane) |
|---|---|---|
| Tensile Strength (MPa) | 50 | 75 |
| Young's Modulus (GPa) | 2.5 | 3.5 |
| Interfacial Shear Strength (MPa) | 20 | 45 |
| Water Absorption (%) | 1.2 | 0.4 |
Q & A
Q. What safety protocols are critical when handling Silane, tris(decyl)methyl- in sol-gel processes?
- Methodological Answer :
- Ventilation : Use fume hoods rated for volatile silanes (TLV-TWA < 5 ppm).
- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., Silver Shield®) and face shields.
- Waste Disposal : Hydrolyze residual silanes in controlled aqueous baths (pH > 10) to convert reactive Si-Cl bonds into inert silica .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
